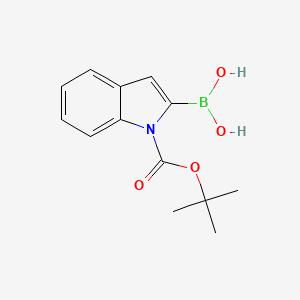
N-Boc-indole-2-boronic acid
Descripción general
Descripción
“N-Boc-indole-2-boronic acid” is also known as “1-(tert-butoxycarbonyl)indole-2-boronic acid” or “N-(tert-butoxycarbonyl)indole-2-boronic acid”. It has an empirical formula of C13H16BNO4 and a molecular weight of 261.08 .
Synthesis Analysis
The synthesis of boronic acids, such as “N-Boc-indole-2-boronic acid”, has been widely studied in medicinal chemistry. Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular structure of “N-Boc-indole-2-boronic acid” is represented by the formula C13H16BNO4. The InChI representation of the molecule isInChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3 . Chemical Reactions Analysis
“N-Boc-indole-2-boronic acid” is involved in several chemical reactions, including Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .Physical And Chemical Properties Analysis
“N-Boc-indole-2-boronic acid” is a solid substance with a melting point between 84-94 °C . Its density is predicted to be 1.17±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
N-Boc-indole-2-boronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions. This type of reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Copper-Catalyzed Trifluoromethylation
This compound is involved in copper-catalyzed trifluoromethylation reactions. Trifluoromethyl groups are important in medicinal chemistry due to their ability to enhance the biological activity and metabolic stability of pharmaceuticals .
Palladium-Catalyzed Benzylation
N-Boc-indole-2-boronic acid is also used in palladium-catalyzed benzylation reactions. Benzylation is a key step in the synthesis of various organic molecules, particularly in the development of new drugs .
Homocoupling Reactions
It is involved in homocoupling reactions, which are used to synthesize symmetrical biaryls. Biaryls are a structural motif commonly found in natural products, pharmaceuticals, and materials science .
Synthesis of Hydroxyquinones
This chemical is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones. Hydroxyquinones are important compounds with various applications, including their use as antioxidants and in polymer chemistry .
Sensing Applications
While not directly mentioned for N-Boc-indole-2-boronic acid, boronic acids, in general, have utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These properties make them useful for homogeneous assays or heterogeneous detection .
Safety and Hazards
“N-Boc-indole-2-boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The future directions of “N-Boc-indole-2-boronic acid” and other boronic acids are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs shortly .
Mecanismo De Acción
Target of Action
N-Boc-indole-2-boronic acid is primarily used as a reactant in various chemical reactions . It is involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions . These reactions are the primary targets of N-Boc-indole-2-boronic acid.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, N-Boc-indole-2-boronic acid acts as a boron reagent. The boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst . In copper-catalyzed trifluoromethylation, the compound interacts with a copper catalyst to introduce a trifluoromethyl group into another molecule . In palladium-catalyzed benzylation, the compound reacts with a benzyl group in the presence of a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by N-Boc-indole-2-boronic acid are primarily related to the synthesis of various organic compounds. For example, it is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . The compound’s role in these pathways is to facilitate the formation of new bonds between molecules, leading to the synthesis of new compounds.
Result of Action
The result of N-Boc-indole-2-boronic acid’s action is the formation of new organic compounds through various chemical reactions . These new compounds can have a wide range of applications, from pharmaceuticals to materials science.
Action Environment
The action of N-Boc-indole-2-boronic acid can be influenced by various environmental factors. For example, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the type of catalyst used, the temperature, and the pH of the reaction environment . Additionally, the compound should be stored at a temperature of -20°C to maintain its stability .
Propiedades
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIBPSNFXYUOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378354 | |
| Record name | N-Boc-indole-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-indole-2-boronic acid | |
CAS RN |
213318-44-6 | |
| Record name | N-Boc-indole-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Boc-indole-2-boronic acid in the synthesis of chiral γ-lactones described in the paper?
A1: N-Boc-indole-2-boronic acid serves as a key reagent in the synthesis of α-indole-γ-substituted lactones. It participates in an enantioselective organocatalyzed transfer reaction with 5-hydroxyfuran-2(5H)-one. This reaction forms a chiral intermediate which then undergoes an intramolecular diastereoselective Passerini-type reaction to yield the final lactone product [].
Q2: Why was N-Boc-indole-2-boronic acid chosen specifically for this reaction over other boronic acids?
A2: The paper highlights that N-Boc-indole-2-boronic acid, when used in the optimized reaction conditions, provided access to the α-indole-γ-substituted lactones in high yields and with good diastereoisomeric and enantiomeric ratios []. While the methodology was applied to other boronic acids with success in achieving structurally diverse lactones, the yields and enantioselectivities were lower compared to those obtained with N-Boc-indole-2-boronic acid. This suggests a potentially advantageous combination of reactivity and selectivity offered by this specific boronic acid derivative in the described reaction system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
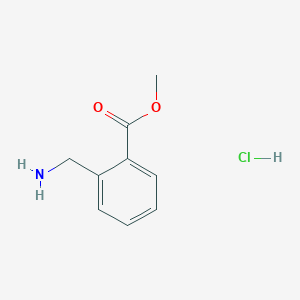
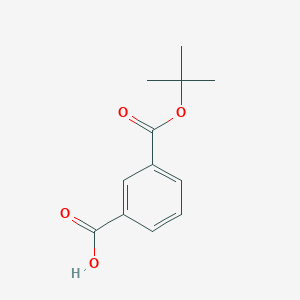
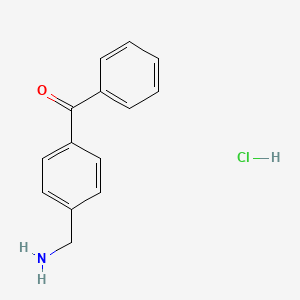

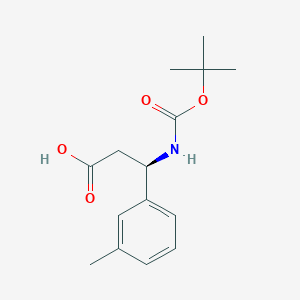
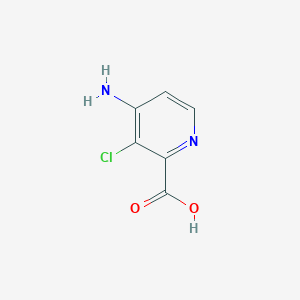




![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)

